2-(trifluoromethyl)-1H-indole

Physical chemistry Solid-state characterization Crystallization and purification

2-(Trifluoromethyl)-1H-indole (CAS 51310-54-4) is a fluorinated indole building block bearing a trifluoromethyl substituent at the pyrrole-ring C2 position. With molecular formula C9H6F3N and molecular weight 185.15 g·mol⁻¹, it is commercially available as a white to off-white crystalline solid (mp 106–110 °C) at purities typically ≥97%.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 51310-54-4
Cat. No. B1311385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-1H-indole
CAS51310-54-4
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H
InChIKeyQFHVHZJGQWMBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-indole (CAS 51310-54-4): Procurement-Grade Overview for Scientific Selection


2-(Trifluoromethyl)-1H-indole (CAS 51310-54-4) is a fluorinated indole building block bearing a trifluoromethyl substituent at the pyrrole-ring C2 position . With molecular formula C9H6F3N and molecular weight 185.15 g·mol⁻¹, it is commercially available as a white to off-white crystalline solid (mp 106–110 °C) at purities typically ≥97% . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing CF3 group modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity of derived analogues [1]. Unlike regioisomeric trifluoromethylindoles, the C2 substitution pattern preserves an unblocked C3 position—the most electrophilically reactive site on the indole nucleus—enabling downstream derivatization strategies that are inaccessible to the 3-CF3 isomer [2].

Why Regioisomeric Trifluoromethylindoles Cannot Substitute 2-(Trifluoromethyl)-1H-indole in Research Procurement


Trifluoromethylindole regioisomers (2-, 3-, 4-, 5-, 6-, and 7-CF3) are not interchangeable building blocks. The position of the CF3 group on the indole scaffold governs three quantifiable properties critical to both synthetic planning and biological performance: (i) NH acidity and nucleophilicity (pKa), which determines N-alkylation and protection-group chemistry; (ii) solid-state handling behaviour (melting point), impacting crystallisation, formulation, and storage logistics; and (iii) lipophilicity (LogP), which controls extraction efficiency, chromatographic retention, and partitioning into biological membranes . Furthermore, the C2-CF3 isomer uniquely retains an unsubstituted C3 position—the intrinsic site of indole electrophilic substitution—whereas the 3-CF3 isomer blocks this position entirely, forcing alternative, often lower-yielding derivatization routes [1]. Procurement of an incorrect regioisomer therefore risks failed synthetic sequences, irreproducible SAR, and wasted resources. The quantitative evidence below documents exactly where 2-(trifluoromethyl)-1H-indole diverges from its closest in-class alternatives.

2-(Trifluoromethyl)-1H-indole Differentiation Evidence: Head-to-Head Regioisomer Comparison Data


Melting Point Differentiation: 2-CF3 vs. 5-CF3, 6-CF3, and 7-CF3 Regioisomers

The melting point of 2-(trifluoromethyl)-1H-indole (106–110 °C) is markedly distinct from that of all other commercially available CF3-indole regioisomers, enabling unambiguous identity verification by simple capillary melting-point determination . The 5-CF3 isomer melts 39–41 °C lower (67–70 °C), while the 7-CF3 isomer melts approximately 85 °C higher (190–196 °C) [1]. Even the closest-melting isomer, 6-CF3-indole (101–105 °C), differs by approximately 5 °C from the 2-CF3 target . The 4-CF3 isomer is a liquid at room temperature and cannot be handled as a crystalline solid . These differences are sufficient to detect regioisomeric contamination and to guide solvent selection for recrystallization.

Physical chemistry Solid-state characterization Crystallization and purification

Indole NH Acidity (pKa): 2-CF3 Isomer Is 0.5–1.3 Units More Acidic Than Other Regioisomers

The predicted pKa of the indole NH proton in 2-(trifluoromethyl)-1H-indole is 14.62 ± 0.30, which is the lowest (most acidic) among the five common CF3-indole regioisomers . The 3-CF3 and 7-CF3 isomers share a pKa of 15.16, the 6-CF3 isomer has pKa 15.59, and the 5-CF3 isomer is the least acidic at pKa 15.94 [1][2]. The enhanced acidity of the 2-CF3 isomer reflects the proximal electron-withdrawing effect of the CF3 group directly attached to the pyrrole ring at C2, adjacent to the NH. This difference of approximately 1.3 pKa units versus the 5-CF3 isomer corresponds to an approximately 20-fold difference in the NH deprotonation equilibrium constant.

Physical organic chemistry N-functionalization Deprotonation chemistry

Lipophilicity (LogP) Differentiation: Position-Dependent Partitioning Behaviour

The octanol–water partition coefficient (LogP) of 2-(trifluoromethyl)-1H-indole is 3.19, measured as approximately 0.5 log units higher than the 5-CF3 and 6-CF3 regioisomers (each LogP = 2.71) . The 4-CF3 isomer has an intermediate LogP of approximately 2.9, while the 3-CF3 and 7-CF3 isomers share LogP values of approximately 3.19 with the 2-CF3 target . A ΔLogP of 0.48 units between 2-CF3 and 5-/6-CF3 corresponds to an approximately 3-fold difference in octanol–water distribution, which is sufficient to alter retention times in reversed-phase HPLC, liquid–liquid extraction efficiency, and predicted membrane permeability in biological assays.

Lipophilicity Extraction optimization Chromatography method development

C2 Regioselectivity of Radical Trifluoromethylation: DFT-Computed Energy Barrier Advantage

Density functional theory (DFT) calculations at the M06-2X/CC-PVQZ(-g) level demonstrate that electron-deficient radicals (•CF3 and •CH2CN) add to the C2 position of indole with a lower activation energy barrier than addition at C3 [1]. For the trifluoromethyl radical (•CF3), the C3 addition transition state is only 0.8 kcal·mol⁻¹ higher in energy than the C2 addition transition state, as stated in the published abstract [1]. This small but significant energetic preference underlies the experimentally observed C2 selectivity in photoredox and metal-free trifluoromethylation methods that produce 2-CF3-indoles regioselectively from unsubstituted indole precursors [2]. In contrast, electrophilic substitution inherently favours the C3 position, meaning that 3-CF3-indoles are the kinetic products of electrophilic trifluoromethylation and require entirely different synthetic strategies.

Computational chemistry Radical reactions Regioselective synthesis

C3 Halogenation Reactivity: Up to 98% Yield Without Lewis Acid Catalysis

Despite bearing an electron-withdrawing CF3 group at C2, 2-(trifluoromethyl)-1H-indole undergoes electrophilic halogenation at the C3 position in up to 98% isolated yield without requiring Lewis acid activation [1]. Specifically, treatment with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride in THF or CH2Cl2 at room temperature affords the corresponding 3-chloro-, 3-bromo-, and 3-iodo-2-CF3-indoles in yields of 95%, 98%, and 95%, respectively [1][2]. The resulting 3-halo-2-CF3-indoles serve as versatile Suzuki, Sonogashira, and cyanation substrates, with Pd-catalyzed cross-coupling proceeding in 72–98% yield [1]. This contrasts with indoles bearing CF3 at the benzene ring (e.g., 5-CF3 or 6-CF3), where the CF3 group does not exert the same directing/activating influence on the pyrrole ring.

Electrophilic halogenation Cross-coupling precursors Synthetic methodology

Optimal Procurement and Application Scenarios for 2-(Trifluoromethyl)-1H-indole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CCR5 Antagonist, Kinase Inhibitor, and General Anesthetic Scaffold Derivatization

2-(Trifluoromethyl)-1H-indole is the documented core scaffold for multiple pharmaceutically relevant chemotypes, including CCR5 antagonists, tyrosine kinase inhibitors, and general anesthesia inducers [1]. The C2-CF3 group enhances metabolic stability and lipophilicity (LogP 3.19) while leaving the C3 position available for further elaboration—a key advantage over the 3-CF3 isomer, which blocks the most reactive site on the indole ring. Researchers pursuing SAR around the indole C3 position should procure the 2-CF3 isomer specifically; substitution with 3-CF3-indole would preclude C3 functionalization and derail the intended synthetic route.

Cross-Coupling Library Synthesis via 3-Halo-2-CF3-indole Intermediates

The demonstrated ability to halogenate 2-(trifluoromethyl)-1H-indole at C3 in up to 98% yield without Lewis acid catalysts [2] makes this compound an ideal entry point for generating diverse 3-aryl-, 3-alkynyl-, and 3-cyano-2-CF3-indole libraries via Suzuki, Sonogashira, and cyanation chemistry (72–98% cross-coupling yields). For medicinal chemistry groups building focused libraries around a 2-CF3-indole pharmacophore, procuring the parent 2-CF3-indole and performing in-house halogenation is more cost-effective and chemically flexible than purchasing pre-functionalized 3-halo-5-CF3 or 3-halo-6-CF3 analogues, which lack the pyrrole-ring electronic activation conferred by the C2-CF3 substituent.

N-Functionalization Chemistry Requiring Milder Base Conditions

The enhanced NH acidity of 2-(trifluoromethyl)-1H-indole (pKa 14.62 vs. 15.94 for the 5-CF3 isomer) translates to more facile N-deprotonation under milder basic conditions. Chemists performing N-methylation, N-benzylation, N-tosylation, or N-Boc protection on the indole scaffold will find that the 2-CF3 isomer requires weaker bases (e.g., K2CO3 vs. NaH) compared to the 5-CF3 or 6-CF3 regioisomers, potentially preserving base-sensitive functional groups elsewhere in the molecule. This 0.5–1.3 pKa unit advantage has practical consequences for reaction design and functional group compatibility in multi-step sequences.

Process Chemistry: Solid-State Handling and Crystallisation Optimization

The melting point of 2-(trifluoromethyl)-1H-indole (106–110 °C) places it in a convenient range for crystalline solid handling at ambient temperature, unlike the 4-CF3 isomer (liquid) and the 5-CF3 isomer (mp 67–70 °C, prone to softening in warm laboratories) . For process development groups scaling reactions beyond gram quantities, the 2-CF3 isomer's solid-state properties simplify weighing, transfer, and storage logistics. Additionally, the mp differential of at least 5 °C from every other regioisomer enables incoming quality control by melting point alone, reducing the need for costly NMR or HPLC identity testing on every batch.

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